Ethyl Tetradecanoate-d27 Ethyl Tetradecanoate-d27
Brand Name: Vulcanchem
CAS No.: 1794884-05-1
VCID: VC0029568
InChI: InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
SMILES: CCCCCCCCCCCCCC(=O)OCC
Molecular Formula: C16H32O2
Molecular Weight: 283.595

Ethyl Tetradecanoate-d27

CAS No.: 1794884-05-1

Cat. No.: VC0029568

Molecular Formula: C16H32O2

Molecular Weight: 283.595

* For research use only. Not for human or veterinary use.

Ethyl Tetradecanoate-d27 - 1794884-05-1

Specification

CAS No. 1794884-05-1
Molecular Formula C16H32O2
Molecular Weight 283.595
IUPAC Name ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate
Standard InChI InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
Standard InChI Key MMKRHZKQPFCLLS-XTVIBXJLSA-N
SMILES CCCCCCCCCCCCCC(=O)OCC

Introduction

Chemical Identity and Structure

Ethyl Tetradecanoate-d27 is a deuterium-labeled version of Ethyl Tetradecanoate (also known as Ethyl Myristate), where 27 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution significantly alters the compound's properties while maintaining its chemical functionality, making it an invaluable tool in research settings that rely on isotopic labeling .

The compound is formally known as ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate, which precisely indicates the positions where deuterium has replaced hydrogen in the molecular structure. This comprehensive deuteration occurs throughout the fatty acid chain, providing distinct spectroscopic properties that are essential for its research applications .

Molecular Properties

The basic molecular properties of Ethyl Tetradecanoate-d27 are outlined in the table below:

PropertyValueReference
CAS Numbers1113009-11-2, 1794884-05-1
Molecular FormulaC₁₆H₅D₂₇O₂
Molecular Weight283.59 g/mol
IUPAC Nameethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate
Standard InChIKeyMMKRHZKQPFCLLS-XTVIBXJLSA-N

The molecular structure reveals a carboxylic ester derivative of myristic acid (tetradecanoic acid) with comprehensive deuteration across the carbon chain. This structure is crucial for its functionality in research applications, particularly in metabolic tracing studies.

Physical Characteristics

The physical properties of Ethyl Tetradecanoate-d27 distinguish it from its non-deuterated counterpart due to the isotope effect, which influences intermolecular interactions and thermodynamic properties:

Physical PropertyValueReference
Density0.9±0.1 g/cm³
Boiling Point295.0±0.0 °C at 760 mmHg
Flash Point135.0±7.5 °C
Physical StateNot specified (likely liquid at room temperature)-

These physical characteristics are important considerations when designing experiments that utilize this compound, as they affect handling, storage, and reaction conditions. The high boiling point indicates significant molecular stability, which is beneficial for analytical applications requiring thermal processes .

Applications in Research

Ethyl Tetradecanoate-d27 has emerged as a valuable research tool across multiple scientific disciplines, particularly in studies involving metabolic pathways and lipid dynamics. The extensive deuteration provides unique analytical advantages that make it particularly suitable for specific research applications.

Stable Isotope Labeling Studies

One of the primary applications of Ethyl Tetradecanoate-d27 is in stable isotope labeling studies. The deuterium labeling allows researchers to trace the metabolism of compounds through biological systems without affecting their chemical behavior. This is particularly valuable in metabolic studies where understanding the fate of specific molecules is crucial.

The incorporation of deuterium as a stable isotope provides several advantages over radioactive isotopes, including:

  • Enhanced safety profile due to the non-radioactive nature of deuterium

  • Longer experimental timelines without concerns about isotope decay

  • Compatibility with a wider range of analytical techniques

In metabolic research, Ethyl Tetradecanoate-d27 enables scientists to track the incorporation of labeled compounds into biological molecules such as triglycerides or phospholipids. This approach helps in understanding how dietary fats are metabolized and how they contribute to the composition of cellular lipids.

NMR and Mass Spectrometry Applications

Ethyl Tetradecanoate-d27 is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where the deuterium labels provide distinct signals that facilitate detailed analysis of metabolic pathways .

In NMR studies, the presence of deuterium creates characteristic spectral patterns. The unique spectral patterns due to extensive ²H-¹³C and ¹³C-¹³C scalar coupling allow researchers to identify all possible metabolic products when this compound is used in conjunction with other labeled substrates .

For mass spectrometry applications, the deuterium labeling creates a mass shift that allows researchers to differentiate between endogenous compounds and those derived from the administered labeled compound. This is particularly valuable in metabolomics studies where distinguishing between different sources of metabolites is essential .

Metabolic Pathways Analysis

In research focused on lipid dynamics and metabolism, Ethyl Tetradecanoate-d27 allows for a deeper understanding of lipid behavior in both synthetic and natural environments. It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids in biological samples .

Research has demonstrated the utility of deuterated fatty acid compounds, including Ethyl Tetradecanoate-d27, in investigating fatty acid synthesis and metabolism. For example, studies have used deuterated fatty acids to examine how fatty acid synthase (FASN) influences the uptake and incorporation of dietary fatty acids into triglycerides .

The compound has been utilized in studies examining:

  • Lipid metabolism in various cell types

  • Fatty acid incorporation into complex lipids

  • Kinetic isotope effects in metabolic processes

Kinetic Isotope Effects and Label Loss Considerations

When working with deuterated compounds like Ethyl Tetradecanoate-d27, researchers must consider potential kinetic isotope effects (KIEs) and label loss, which can influence experimental results and interpretations.

Kinetic isotope effects occur when the rate of a chemical reaction is altered due to the presence of a heavier isotope, such as deuterium replacing hydrogen. Research on deuterated substrates has shown that KIEs are relatively small (typically 4-6%) for metabolic processes, suggesting that deuterated compounds like Ethyl Tetradecanoate-d27 generally behave similarly to their non-deuterated counterparts in biological systems .

Label loss can occur through various exchange reactions in biological systems. Studies focusing on deuterated compounds have demonstrated that label loss varies depending on the metabolic pathway involved and the specific positions of deuterium labeling. This knowledge is crucial for designing experiments that accurately track metabolic processes and for interpreting results correctly .

Comparison with Non-Deuterated Analog

Ethyl Tetradecanoate-d27 is the deuterium-labeled version of Ethyl Tetradecanoate (Ethyl Myristate), a fatty acid ester produced from myristic acid and ethanol. The incorporation of deuterium significantly enhances the compound's stability against processes like oxidation and alters its physical properties .

The deuteration process modifies several characteristics:

  • Slightly increases the molecular weight (from 256.42 g/mol for non-deuterated to 283.59 g/mol for the deuterated version)

  • Potentially affects boiling point and density due to isotope effects

  • Creates distinct spectroscopic properties that are valuable for analytical purposes

These differences, though subtle in terms of chemical reactivity, are significant for research applications, particularly in tracing experiments where distinguishing between the labeled and unlabeled compounds is essential .

Recent Research Developments

Recent developments in research methodology have expanded the applications of deuterated compounds like Ethyl Tetradecanoate-d27, particularly in the field of deuterium metabolic imaging (DMI). This novel, 3D, magnetic resonance-based method allows researchers to map metabolism of deuterated substrates in vivo .

In metabolomics research, deuterated fatty acids, including derivatives like Ethyl Tetradecanoate-d27, have been employed as internal standards for quantitative analysis of free fatty acids in biological samples. This approach has been applied to studies investigating alterations in serum free fatty acid profiles in various disease states .

Additionally, research in the field of precision deuteration for medicinal chemistry has explored the regio- and stereoselective deuteration of various compounds, highlighting the growing importance of deuterated compounds in pharmaceutical research and development .

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